2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-2-14-3-9-17(10-4-14)22-19(25)13-24-20(26)12-11-18(23-24)15-5-7-16(21)8-6-15/h3-12H,2,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORANYCSMDRCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations:
Substituent Effects on Lipophilicity: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to the 2,5-dimethoxyphenyl analog (higher polarity due to methoxy groups) .
Synthetic Feasibility: Compounds with acryloyl-phenoxy linkages (e.g., ) are synthesized via chalcone intermediates, a method distinct from pyridazinone-acetamide derivatives . The dimethoxy analog () was synthesized in 61% yield, suggesting moderate efficiency for similar acetamide derivatives .
Binding Interactions :
- CID-49671233 (4-fluorophenyl analog) demonstrated low binding energy in molecular docking studies, implying strong target affinity. The target compound’s 4-chlorophenyl group may enhance hydrophobic interactions but reduce hydrogen bonding compared to fluorine .
Limitations in Current Data:
- No direct biochemical or pharmacological data (e.g., IC₅₀, toxicity) are available for the target compound.
- Structural inferences are drawn from analogs; experimental validation is required.
Research Implications
The pyridazinone-acetamide scaffold offers versatility for drug discovery. Future studies should:
- Evaluate the target compound’s activity in cell-based assays (e.g., microculture tetrazolium assays, as described in ) .
- Compare metabolic stability with dimethoxy or fluorophenyl analogs using in vitro models.
- Explore crystallographic data refinement using tools like SHELX () to resolve 3D conformations .
Q & A
Q. Key Reaction Conditions :
- Solvents : Ethanol, acetic acid, or DMF for solubility and reactivity .
- Catalysts : HCl or H₂SO₄ for acid-catalyzed cyclization .
- Temperature : Controlled heating (60–100°C) to avoid side reactions .
Q. Optimization Strategies :
- Use Design of Experiments (DOE) to balance temperature, solvent polarity, and catalyst concentration.
- Monitor reaction progress with TLC or HPLC .
Q. Table 1: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Analytical Validation |
|---|---|---|---|
| 1 | Hydrazine, ethanol, 80°C | 75 | TLC (Rf = 0.4) |
| 2 | Chloroacetyl chloride, DMF, RT | 82 | HPLC (purity >95%) |
Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
Basic Question
Primary Techniques :
- NMR Spectroscopy : Confirms proton environments (¹H NMR) and carbon骨架 (¹³C NMR). Aromatic protons typically appear at δ 7.2–8.0 ppm, while the acetamide NH resonates near δ 10.5 ppm .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 397.8) .
- HPLC : Assesses purity (>98% for pharmacological studies) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 2.5 (q, 2H) | -CH₂CH₃ group |
| IR | 1680 cm⁻¹ | C=O (pyridazinone) |
What in vitro assays are recommended for initial evaluation of its biological activity?
Basic Question
Screening Workflow :
Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values <10 µg/mL suggest potency) .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC₅₀ determination) .
Enzyme Inhibition : Fluorometric assays targeting kinases or proteases .
Q. Table 3: Representative Bioactivity Data
| Assay Type | Target | Observed Activity | Reference |
|---|---|---|---|
| MTT | HepG2 | IC₅₀ = 12 µM | |
| MIC | S. aureus | 8 µg/mL |
How can researchers resolve contradictions in bioactivity data across different experimental models?
Advanced Question
Methodological Approaches :
- Reproducibility Checks : Repeat assays under standardized conditions (pH, serum content).
- Orthogonal Assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation) .
- Molecular Docking : Compare binding affinities across protein isoforms (e.g., COX-2 vs. COX-1) to explain selectivity discrepancies .
Case Study : If a compound shows high in vitro activity but poor ex vivo results, assess metabolic stability using liver microsomes .
What computational strategies are effective in establishing structure-activity relationships (SAR) for pyridazinone derivatives?
Advanced Question
Key Strategies :
QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .
Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., with EGFR kinase) .
Pharmacophore Mapping : Identify essential groups (e.g., 4-chlorophenyl for hydrophobic interactions) .
Example : A QSAR model revealed that electron-withdrawing groups on the phenyl ring enhance antimicrobial activity by 30% .
How does X-ray crystallography using SHELX software enhance structural analysis of this compound?
Advanced Question
SHELX Workflow :
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
Refinement : SHELXL refines positional and thermal displacement parameters .
Validation : Check for hydrogen bonding (e.g., N-H···O=C interactions) and π-π stacking .
Impact : SHELX-derived structures clarify conformational flexibility of the acetamide side chain, aiding in SAR studies .
What methodologies improve pharmacokinetic profiling for in vivo studies?
Advanced Question
Critical Assays :
- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS .
- Permeability : Caco-2 cell monolayer assay (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
Optimization Example : Methylation of the pyridazinone ring improved metabolic half-life from 1.2 to 4.5 hours in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
